molecular formula C22H26ClNO3 B2748575 1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride CAS No. 1323538-04-0

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

Cat. No. B2748575
M. Wt: 387.9
InChI Key: KSTUNUDOMVVKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as BNE, is a chemical compound that has been widely used in scientific research. This compound is a selective β-adrenoceptor antagonist and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Fluorescence Derivatisation for Biological Assays

Research has explored the use of naphthalene derivatives for fluorescence derivatisation, particularly in the context of amino acids. Naphthalene-based compounds, when coupled to amino acids, exhibit strong fluorescence, making them useful for biological assays due to their strong fluorescence in ethanol and water at physiological pH, and good quantum yields. This fluorescence property is critical for applications in bioanalytical methods where sensitive detection is required, including the study of amino acid derivatives and their bioactivities (Frade et al., 2007).

Antimicrobial Evaluation

Naphthalene derivatives have also been synthesized and evaluated for their antimicrobial potential. Specifically, derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid have shown effectiveness against various microbes. The structure-activity relationship analysis revealed that certain substituents on the naphthalene moiety significantly enhance antimicrobial activity, indicating potential for the development of new antimicrobial agents (Kumar et al., 2012).

Environmental Contaminant Removal

Studies have investigated the adsorption properties of naphthalene sulfonates, including their removal from industrial effluents. The research highlights the use of specific sorbents for the enrichment and detection of naphthalene sulfonates in wastewater, demonstrating their importance in environmental cleanup efforts (Alonso et al., 1999).

Chemical Synthesis and Protecting Group Strategies

The utility of naphthalene derivatives as amino protecting groups has been explored, with findings indicating their versatility and efficiency in synthetic chemistry. Such compounds offer chemoselective removal under mild conditions, which is beneficial for complex molecule synthesis (Godin et al., 2003).

Adsorption Studies and Environmental Implications

Research on the adsorption of hydroxyl- and amino-substituted aromatics to carbon nanotubes has provided insights into environmental contaminant interactions. These studies reveal the significant adsorptive affinity of such compounds, which may have implications for the selective removal of contaminants using carbon nanotube technology (Chen et al., 2008).

properties

IUPAC Name

1-[benzyl(2-hydroxyethyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3.ClH/c24-14-13-23(15-18-7-2-1-3-8-18)16-20(25)17-26-22-12-6-10-19-9-4-5-11-21(19)22;/h1-12,20,24-25H,13-17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTUNUDOMVVKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC(COC2=CC=CC3=CC=CC=C32)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyl(2-hydroxyethyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

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